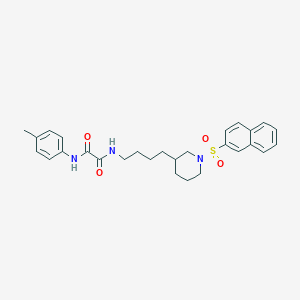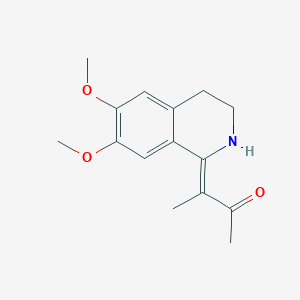
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: (phew, that’s a mouthful!) belongs to the class of quinoline derivatives. Let’s break it down:
Quinoline: A heterocyclic aromatic compound containing a benzene ring fused to a pyridine ring.
Structure: It forms a hexahydroquinoline ring system.
Preparation Methods
Synthesis of this compound involves several steps, including cyclization, substitution, and oxidation. Here’s a simplified route:
Industrial production methods: may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the cyano group can lead to secondary amines.
Substitution: The amino group is susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents:
Major Products: Various substituted quinoline derivatives.
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, and antimicrobial properties.
Chemistry: Used as a building block for other quinoline-based compounds.
Industry: May find applications in materials science (e.g., dyes, fluorescent probes).
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Similar Compounds:
: Reference: ChemSpider
Properties
CAS No. |
312275-76-6 |
|---|---|
Molecular Formula |
C24H23ClN4O |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H23ClN4O/c1-28(2)17-10-6-15(7-11-17)22-19(14-26)24(27)29(18-12-8-16(25)9-13-18)20-4-3-5-21(30)23(20)22/h6-13,22H,3-5,27H2,1-2H3 |
InChI Key |
MFNBHXASGJKBHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl {[3-cyano-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11523923.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B11523930.png)
![2-{4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenoxy}acetamide](/img/structure/B11523938.png)
![6-Bromo-3-cyclohexyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11523943.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[N-(2,6-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11523949.png)
![2-[(E)-(hydroxyimino)(phenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11523962.png)
![N-[2,6-dibromo-4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11523965.png)
![4-tert-butyl-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11523971.png)
![(3Z)-4-bromo-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11523974.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11523976.png)

![N-(3-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11523994.png)

![4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B11523997.png)
